

A Comparative Guide to MCT1 Inhibitors: AR-C155858 vs. AZD3965

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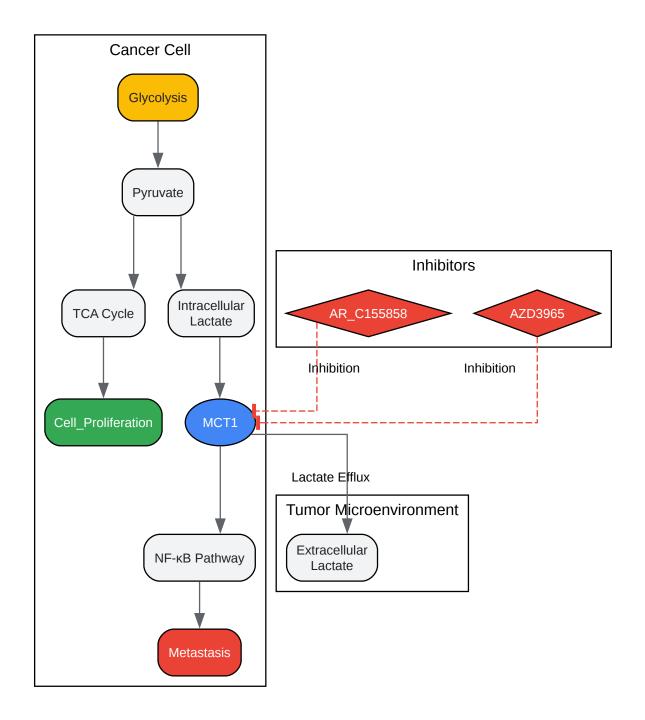
In the landscape of cancer metabolism research, the inhibition of monocarboxylate transporter 1 (MCT1) has emerged as a promising therapeutic strategy. MCT1 plays a crucial role in transporting lactate across the plasma membrane, a process vital for the metabolic symbiosis within tumors and the sustenance of highly glycolytic cancer cells. Two of the most extensively studied small molecule inhibitors of MCT1 are **AR-C155858** and its analogue, AZD3965. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available preclinical data.

Mechanism of Action and Signaling Pathway

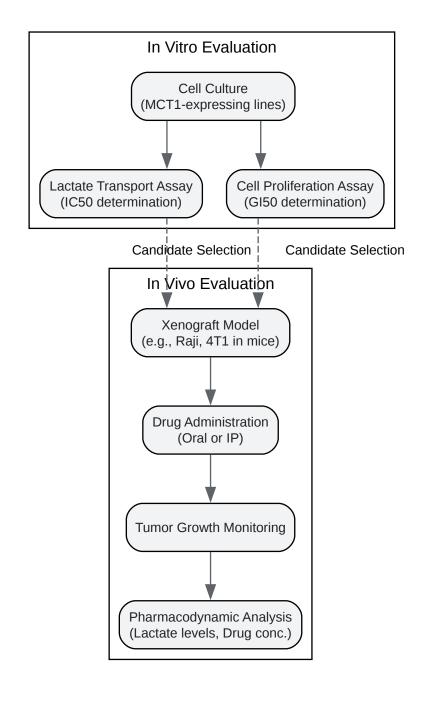
Both AR-C155858 and AZD3965 are potent and selective inhibitors of MCT1.[1][2] Their primary mechanism of action involves binding to the intracellular side of MCT1, specifically to a site involving transmembrane helices 7-10, thereby blocking the transport of lactate.[1][3][4] By inhibiting lactate efflux, these compounds lead to an intracellular accumulation of lactate and a subsequent disruption of the cell's metabolic processes, including feedback inhibition of glycolysis. This can ultimately result in reduced cell proliferation and, in some cases, apoptosis.

MCT1 inhibition impacts several downstream signaling pathways. By altering the tumor microenvironment's lactate levels, these inhibitors can modulate immune responses, as lactate is known to have immunosuppressive effects. Furthermore, MCT1 has been implicated in promoting tumor cell migration and metastasis through the activation of the NF-kB signaling pathway, a function that may be independent of its transporter activity.









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References



- 1. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
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